Strategic Utilization of Diethyl (3-oxobutyl)malonate in Heterocyclic Scaffolding
Strategic Utilization of Diethyl (3-oxobutyl)malonate in Heterocyclic Scaffolding
[1]
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), also known as diethyl 2-(3-oxobutyl)propanedioate, represents a pivotal "masked" 1,5-dicarbonyl synthon in organic synthesis.[1] Unlike simple alkyl halides used in standard malonic ester syntheses, this molecule incorporates a reactive ketone moiety via a Michael addition pathway.[1] This bifunctionality—combining the acidity of the malonate methine with the electrophilicity of a pendant ketone—enables rapid access to complex heterocyclic architectures, including dihydropyrans, quinolines, and cyclohexenone derivatives via Robinson Annulation-type pathways. This guide details the physicochemical profile, validated synthesis protocols, and mechanistic utility of this versatile intermediate.
Part 1: Molecular Identity & Physicochemical Profile
This compound is the mono-Michael adduct of diethyl malonate and methyl vinyl ketone (MVK).[1] Its purity and stability are critical for downstream cyclizations, as the presence of unreacted MVK can lead to polymerization side-products.[1]
Datasheet: Diethyl 2-(3-oxobutyl)propanedioate[1][2]
| Property | Specification | Notes |
| CAS Number | 4761-26-6 | Distinct from ethyl isobutyrylacetate (CAS 7152-15-0).[1][2] |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate | |
| Molecular Formula | C₁₁H₁₈O₅ | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT.[1][2] |
| Boiling Point | 155–160 °C @ 12 mmHg | Predicted normal BP ~290–300 °C (dec).[1][2] |
| Density | 1.08 ± 0.05 g/cm³ | Denser than constituent diethyl malonate.[1][2] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible with water; hydrolyzes slowly.[1][2] |
| Flash Point | >110 °C | Estimate based on ester functionality.[1][2] |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of Diethyl (3-oxobutyl)malonate is a classic example of a Michael Addition where the malonate ester acts as the nucleophile and methyl vinyl ketone (MVK) as the Michael acceptor.
The Challenge: Polymerization Control
MVK is prone to rapid polymerization.[1] The key to high yield is using a catalytic amount of base (rather than stoichiometric) and controlling the temperature to favor 1,4-addition over polymerization.
Protocol 1: Catalytic Michael Addition (High-Yield Method)[1]
Reagents:
-
Diethyl malonate (1.0 equiv)
-
Methyl vinyl ketone (1.1 equiv)[1]
-
Sodium ethoxide (0.05 equiv) or Potassium tert-butoxide (catalytic)[1]
-
Solvent: Absolute Ethanol (anhydrous)[1]
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, dissolve Diethyl malonate (16.0 g, 100 mmol) in absolute ethanol (50 mL). Add Sodium ethoxide (0.5 mL of 21% wt solution) dropwise at 0°C. Stir for 15 minutes.
-
Controlled Addition: Add Methyl vinyl ketone (MVK) (7.7 g, 110 mmol) dropwise over 45 minutes, maintaining the internal temperature between 0°C and 5°C. Critical: Rapid addition causes MVK polymerization (exothermic).[1]
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The starting malonate spot should disappear.[1]
-
Quench & Workup: Neutralize with glacial acetic acid (approx. 0.5 mL). Concentrate the ethanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over MgSO₄.[1][3]
-
Distillation: Purify via vacuum distillation (approx. 155°C at 12 mmHg) to obtain the product as a clear oil.
Yield Expectation: 85–92%.
Part 3: Mechanistic Pathways & Reactivity[1]
The utility of Diethyl (3-oxobutyl)malonate lies in its ability to act as a "switchable" intermediate.[1] It can undergo Decarboxylation to form keto-acids or Cyclization to form heterocycles.[1]
Pathway Analysis[1]
-
Hydrolysis/Decarboxylation: Under acidic conditions, the diester hydrolyzes to the diacid, which is unstable and decarboxylates to form 5-oxohexanoic acid (a precursor to caprolactones).[1]
-
Cyclization (Robinson-Type): In the presence of hydrazine or urea, the 1,5-dicarbonyl relationship allows for the formation of six-membered nitrogen heterocycles.[1]
Visualization: Divergent Synthesis Pathways
The following diagram illustrates the mechanistic divergence based on reagent choice.
Figure 1: The central role of Diethyl (3-oxobutyl)malonate in accessing linear keto-acids vs. heterocyclic scaffolds.[1]
Part 4: Pharmaceutical Applications
Synthesis of 5-Oxohexanoic Acid Derivatives
The hydrolysis of Diethyl (3-oxobutyl)malonate provides a high-purity route to 5-oxohexanoic acid.[1] This acid is a vital linker in drug conjugates and a precursor to Resorcylic acid lactones (RALs), a class of compounds with potent kinase inhibitory activity.[1]
Heterocycle Formation (The Pyridazinone Scaffold)
Reaction with hydrazines yields 4,5-dihydropyridazin-3(2H)-ones.[1] These scaffolds are pharmacophores found in:
-
Cardiotonic agents: (e.g., Levosimendan analogs).[1]
-
PDE3 Inhibitors: Used in treating heart failure and intermittent claudication.[1]
Protocol 2: Cyclization to Ethyl 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate[1]
Rationale: This reaction exploits the 1,4-relationship between the ketone and the ester to form a ring, leaving one ester group available for further functionalization.
Methodology:
-
Dissolve Diethyl (3-oxobutyl)malonate (2.30 g, 10 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (0.50 g, 10 mmol) dropwise at room temperature.
-
Reflux the mixture for 3 hours.
-
Cool to 0°C. The product often precipitates as a white solid.[1]
-
Filter and wash with cold ethanol.[1] Recrystallize from EtOH/Ether.
Part 5: Safety & Handling
-
Inhalation Risk: As an ester, high concentrations of vapor can cause respiratory irritation.[1] Use in a fume hood.[1]
-
Skin Contact: Mild irritant.[1] Standard PPE (Nitrile gloves, safety glasses) is required.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture can lead to slow hydrolysis of the ester groups.[1]
References
-
PubChem Compound Summary. (2025). Diethyl 2-(3-oxobutyl)propanedioate (CAS 4761-26-6).[1] National Center for Biotechnology Information.[1] Link
-
Organic Syntheses. (1941).[1] Michael Condensation: Diethyl Methylmalonate (Analogous Protocol).[1] Org.[1][4][5] Synth. 1941, 21,[1] 46. Link[1]
-
Bergmann, E. D., et al. (1959).[1] The Michael Reaction.[1][6] Organic Reactions, Vol 10.[1] Wiley & Sons.[1] (Foundational text on Michael Addition mechanics).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Malonic Acid Esters.[1]Link[1]
Sources
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- 2. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
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